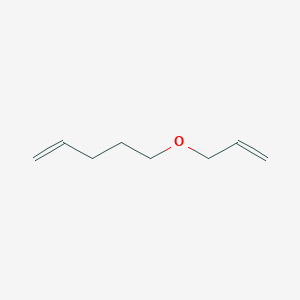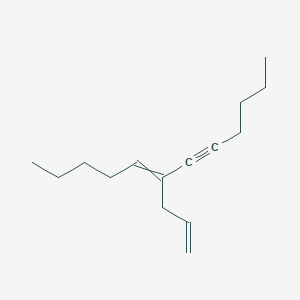
6-(Prop-2-en-1-yl)dodec-5-en-7-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Prop-2-en-1-yl)dodec-5-en-7-yne is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-en-1-yl)dodec-5-en-7-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of a dodec-5-en-7-yne derivative with a prop-2-en-1-yl group under specific reaction conditions. This process often requires the use of catalysts such as palladium or copper to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Prop-2-en-1-yl)dodec-5-en-7-yne can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing alkyne and alkene groups.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
6-(Prop-2-en-1-yl)dodec-5-en-7-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-(Prop-2-en-1-yl)dodec-5-en-7-yne exerts its effects involves its ability to participate in various chemical reactions. The compound’s alkyne and alkene groups are reactive sites that can interact with other molecules, leading to the formation of new chemical bonds. These interactions are mediated by molecular targets such as enzymes or catalysts, which facilitate the reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Prop-2-en-1-yl)dodec-5-en-7-yne: Characterized by both alkyne and alkene groups.
Dodec-5-en-7-yne: Lacks the prop-2-en-1-yl group, making it less reactive in certain reactions.
Prop-2-en-1-yl derivatives: These compounds may have similar reactivity but differ in their carbon chain length and functional groups.
Uniqueness
This compound is unique due to its combination of alkyne and alkene groups, which provide multiple reactive sites. This makes it a versatile compound in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
100222-34-2 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
6-prop-2-enyldodec-5-en-7-yne |
InChI |
InChI=1S/C15H24/c1-4-7-9-11-14-15(12-6-3)13-10-8-5-2/h6,13H,3-5,7-10,12H2,1-2H3 |
Clé InChI |
WYRGKEHGJPQQQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(CC=C)C#CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)
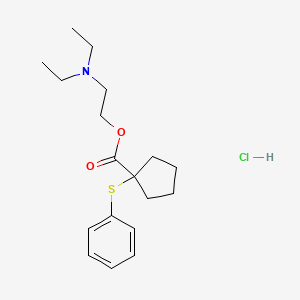
![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)
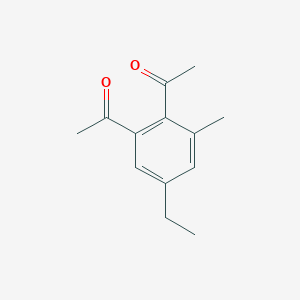
![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
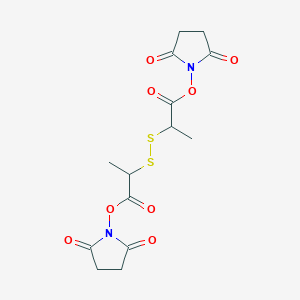
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
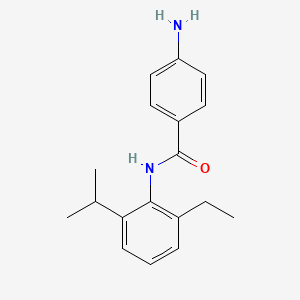
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)
![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
